(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]
Overview
Description
(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a benzothieno-pyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] typically involves multiple steps, starting with the preparation of the indole and benzothieno-pyrimidine precursors. The indole core can be synthesized through Fischer indole synthesis, while the benzothieno-pyrimidine moiety can be prepared via cyclization reactions involving appropriate starting materials. The final step involves the condensation of these two moieties under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atoms in the indole core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the indole core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound may serve as a lead compound for the development of new drugs. Its unique structure could interact with specific biological targets, leading to therapeutic effects.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] involves its interaction with molecular targets in biological systems. The indole core and benzothieno-pyrimidine moiety can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and benzothieno-pyrimidine compounds. Examples include:
- 5-bromo-1H-indole-2,3-dione
- 2-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
Uniqueness
What sets (3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone] apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5,7-dibromo-3-[(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)diazenyl]-1H-indol-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Br2N5OS/c1-2-14-23-18(15-10-5-3-4-6-13(10)29-20(15)24-14)27-26-17-11-7-9(21)8-12(22)16(11)25-19(17)28/h7-8,25,28H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVMQUFPUVVSOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N=NC4=C(NC5=C4C=C(C=C5Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Br2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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